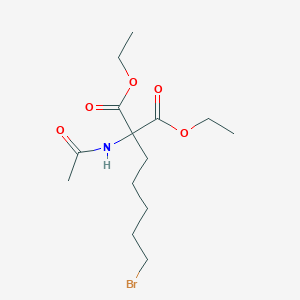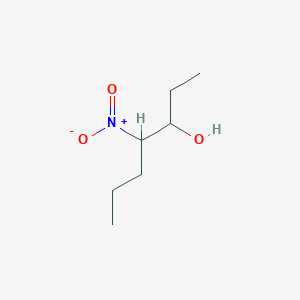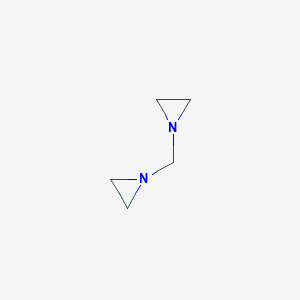
1,1'-Methanediyldiaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methanediyldiaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The presence of two nitrogen atoms in a three-membered ring imparts significant angle strain, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Methanediyldiaziridine can be synthesized through several methods. One common approach involves the reaction of hydrazine with formaldehyde under acidic conditions. This reaction typically proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the diaziridine ring.
Industrial Production Methods: Industrial production of 1,1’-Methanediyldiaziridine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Methanediyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazirines, which are valuable intermediates in organic synthesis.
Reduction: Reduction of 1,1’-Methanediyldiaziridine can lead to the formation of hydrazines.
Substitution: The nitrogen atoms in the diaziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Diazirines
Reduction: Hydrazines
Substitution: Substituted diaziridines
Scientific Research Applications
1,1’-Methanediyldiaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of 1,1’-Methanediyldiaziridine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Methanediyldiaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the nature of the substituents on the diaziridine ring and the target molecules.
Comparison with Similar Compounds
Aziridine: A three-membered ring containing one nitrogen atom.
Diazirine: A three-membered ring containing two nitrogen atoms, similar to diaziridine but with different reactivity.
Imidazole: A five-membered ring containing two nitrogen atoms, widely used in pharmaceuticals.
Uniqueness: 1,1’-Methanediyldiaziridine is unique due to its high ring strain and the presence of two nitrogen atoms in a three-membered ring. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
1487-19-0 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
1-(aziridin-1-ylmethyl)aziridine |
InChI |
InChI=1S/C5H10N2/c1-2-6(1)5-7-3-4-7/h1-5H2 |
InChI Key |
ABGICPOTHINIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CN2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


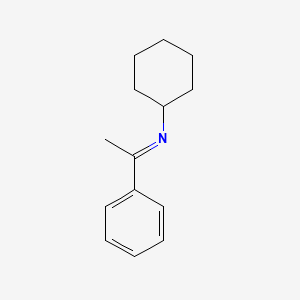



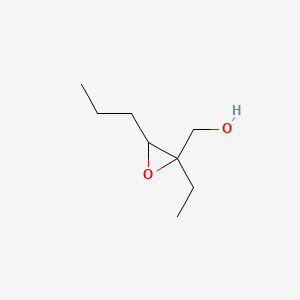
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
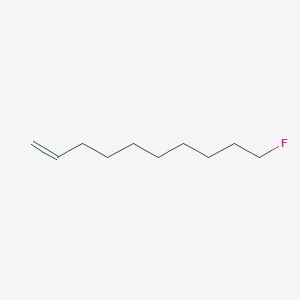
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)


![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
